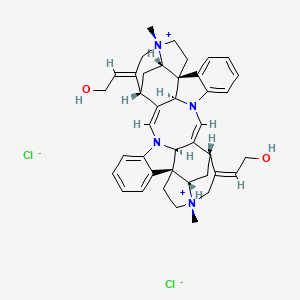

Toxiferine I dichloride

Description

Properties

CAS No. |

6696-58-8 |

|---|---|

Molecular Formula |

C40H46Cl2N4O2 |

Molecular Weight |

685.7 g/mol |

IUPAC Name |

(2E)-2-[(1S,9Z,11S,13S,14S,17S,25Z,27S,30S,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-dimethyl-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol;dichloride |

InChI |

InChI=1S/C40H46N4O2.2ClH/c1-43-15-13-39-31-7-3-5-9-33(31)41-22-30-28-20-36-40(14-16-44(36,2)24-26(28)12-18-46)32-8-4-6-10-34(32)42(38(30)40)21-29(37(39)41)27(19-35(39)43)25(23-43)11-17-45;;/h3-12,21-22,27-28,35-38,45-46H,13-20,23-24H2,1-2H3;2*1H/q+2;;/p-2/b25-11-,26-12-,29-21-,30-22-;;/t27-,28-,35-,36-,37-,38-,39+,40+,43-,44-;;/m0../s1 |

InChI Key |

UAMHUVZCGJSLHZ-UOXMBZERSA-L |

Isomeric SMILES |

C[N@@+]12[C@@H]3[C@]4(C5=CC=CC=C5N/6[C@H]4/C(=C\N7[C@H]8/C(=C6)/[C@@H]9/C(=C\CO)/C[N@+]4([C@H]([C@]8(C5=CC=CC=C75)CC4)C9)C)/[C@@H](C3)/C(=C\CO)/C1)CC2.[Cl-].[Cl-] |

Canonical SMILES |

C[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)C)C1=CC=CC=C16.[Cl-].[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Toxiferine I Dichloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Toxiferine I dichloride, a potent bisindole alkaloid originally isolated from plants of the Strychnos genus, is a powerful neuromuscular blocking agent. Historically utilized as a component of arrow poisons, its mechanism of action is of significant interest to researchers in pharmacology and neuroscience. This document provides a comprehensive overview of the molecular mechanism, quantitative pharmacological data, and detailed experimental protocols relevant to the study of this compound.

Mechanism of Action

This compound functions as a highly potent competitive antagonist of nicotinic acetylcholine receptors (nAChRs), with a pronounced selectivity for the muscle-type nAChRs located at the neuromuscular junction.[1] As a non-depolarizing neuromuscular blocking agent, it inhibits signal transduction at the motor endplate.[1]

The primary mechanism involves the direct competition with the endogenous neurotransmitter, acetylcholine (ACh), for the binding sites on the post-synaptic membrane of the neuromuscular junction.[1] By binding to these receptors, Toxiferine I prevents the binding of ACh, thereby inhibiting the opening of the ion channels associated with these receptors. This blockade prevents the influx of sodium ions into the muscle cell, which in turn inhibits the depolarization of the post-synaptic membrane.[1] The failure of depolarization ultimately leads to the cessation of muscle contraction, resulting in flaccid paralysis. The paralytic effects of Toxiferine I can be reversed by the administration of acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine in the synaptic cleft.[1]

The high affinity of Toxiferine I for muscle-type nAChRs is attributed in part to its quaternary ammonium salt structure, which it shares with acetylcholine.[1]

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the normal signaling pathway at the neuromuscular junction and the point of intervention by this compound.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the interaction of this compound with nicotinic acetylcholine receptors.

| Parameter | Receptor Subtype | Test System | Value | Reference |

| Ki | Muscle-type nAChR | Torpedo californica electric organ membranes | 14 nM | [2][3] |

| IC50 | α7 nAChR | hα7-GH3 cells | >10 µM | [3] |

Experimental Protocols

Competitive Radioligand Binding Assay for Muscle-Type nAChRs

This protocol describes the determination of the equilibrium inhibition constant (Ki) of this compound at muscle-type nAChRs using a competitive binding assay with (±)-[3H]epibatidine as the radioligand.[2]

Materials:

-

Test Compound: this compound

-

Radioligand: (±)-[3H]Epibatidine (56.3 Ci/mmol)

-

Receptor Source: Membrane preparation from Torpedo californica electric organ

-

Buffer: HEPES solid solution (HSS)

-

Wash Buffer: TRIS buffer

-

Scintillation Cocktail

-

Glass fiber filters (GF/B) , presoaked in 1% PEI solution

-

Brandel harvester

-

Liquid scintillation counter

Methodology:

-

Membrane Preparation:

-

Thaw frozen Torpedo californica electric organ tissue on ice.

-

Homogenize the tissue in ice-cold HSS buffer using a Polytron homogenizer.

-

Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

-

Collect the pellets and wash them four times by re-homogenization in HSS buffer followed by centrifugation under the same conditions.

-

Resuspend the final pellets in HSS buffer and store as aliquots at -80°C.

-

-

Competition Binding Assay:

-

Prepare assay samples in a total volume of 500 µL.

-

Each sample should contain:

-

200 µL of the test compound (this compound) at various concentrations.

-

100 µL of (±)-[3H]epibatidine.

-

100 µL of the Torpedo californica electroplax membrane preparation (60-70 µg of protein).

-

100 µL of HSS buffer.

-

-

Determine non-specific binding in the presence of a saturating concentration of (-)-nicotine.

-

Incubate the samples for 90 minutes at 22°C.

-

Terminate the incubation by vacuum filtration through glass fiber filters (GF/B) using a Brandel harvester.

-

Rinse the filters three times with TRIS buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Analyze the competition binding data using non-linear regression to determine the IC50 value of this compound.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Functional Antagonism Assay at α7 nAChRs

This protocol outlines the determination of the IC50 value of this compound at human α7 nAChRs using a calcium influx assay.[2]

Materials:

-

Cell Line: hα7-GH3 cell line (stably expressing human α7 nAChRs)

-

Test Compound: this compound

-

Agonist: Acetylcholine (ACh)

-

Calcium Indicator Dye: Fluo-4 AM

-

Assay Buffer

-

96-well microplate

-

Microplate reader with fluorescence detection

Methodology:

-

Cell Culture and Plating:

-

Culture hα7-GH3 cells under appropriate conditions.

-

Plate the cells in a 96-well microplate at a suitable density and allow them to adhere overnight.

-

-

Dye Loading:

-

Wash the cells with assay buffer.

-

Load the cells with Fluo-4 AM calcium indicator dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

-

Compound Incubation:

-

Pre-incubate the cells with various concentrations of this compound for a defined period.

-

-

Agonist Stimulation and Signal Detection:

-

Place the 96-well plate in a microplate reader.

-

Measure baseline fluorescence (excitation at 485 nm, emission at 520 nm).

-

Add an EC80-EC90 concentration of acetylcholine to each well to stimulate the α7 nAChRs.

-

Immediately measure the change in fluorescence for up to 60 seconds.

-

-

Data Analysis:

-

Determine the percentage of inhibition of the ACh-induced calcium influx for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a potent and selective competitive antagonist of muscle-type nicotinic acetylcholine receptors. Its mechanism of action, centered on the blockade of neuromuscular transmission, has been well-characterized through binding and functional assays. The quantitative data underscores its high affinity for the muscle-type nAChR. The experimental protocols provided herein offer a framework for the continued investigation of this and other neuromuscular blocking agents, which are crucial for both fundamental research and the development of new therapeutic agents.

References

The Enigmatic Arrow Poison: A Technical History of Toxiferine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fascinating history and discovery of Toxiferine alkaloids, a class of potent natural compounds that have played a pivotal role in the development of modern pharmacology and anesthesia. From their origins in the poison-tipped arrows of South American indigenous peoples to their complex structural elucidation by pioneering chemists, the story of Toxiferine is a testament to the intricate relationship between natural products and scientific advancement.

A Historical Overview: From Curare to Crystalline Alkaloid

The journey to understanding Toxiferine begins with "curare," a general term for various arrow poisons used by indigenous tribes in the Amazon rainforest. For centuries, the composition and mechanism of this potent paralytic agent remained a mystery to the Western world. Early European explorers brought back tales of its deadly efficacy, sparking scientific curiosity.

The breakthrough in unraveling the chemical secrets of curare, specifically the highly active "calabash curare" stored in gourds, came in the mid-20th century. In 1941, the German chemists Heinrich Wieland, Konrad Bähr, and Bernhard Witkop successfully isolated a crystalline, highly toxic substance from Strychnos toxifera, a vine used in the preparation of calabash curare. They named this compound Toxiferine .[1]

Further significant progress was made by the British chemist Harold King, who, in 1949, isolated and characterized a series of related alkaloids from the same plant source, which he designated as Toxiferines I to XI.[1] C-Toxiferine I, in particular, was identified as one of the most potent components of calabash curare.

This period marked a turning point in the study of neuromuscular blocking agents, paving the way for the development of synthetic analogs and their widespread use in modern medicine, particularly in anesthesia to induce muscle relaxation during surgery.

A visual timeline of these key discoveries is presented below.

Physicochemical and Toxicological Properties

Toxiferine and its related alkaloids are complex bisindole alkaloids. C-Toxiferine I, the most studied of the series, is a dimeric compound with two quaternary nitrogen atoms, a structural feature crucial for its biological activity.

| Property | Value |

| Molecular Formula | C₄₀H₄₆N₄O₂²⁺ |

| Molar Mass | 614.83 g/mol |

| Appearance | Crystalline solid |

| Source | Strychnos toxifera (Calabash curare) |

| LD₅₀ (mice, intravenous) | 10-60 µg/kg[2] |

Experimental Protocols: The Quest for Pure Toxiferine

The isolation and structural elucidation of Toxiferine alkaloids in the mid-20th century were monumental tasks, relying on classical chemical techniques that are a far cry from today's sophisticated analytical instrumentation. While the full, detailed experimental protocols are archived in the original publications of Wieland, King, and others, this section reconstructs the likely methodologies based on the chemical knowledge of that era.

Isolation of Total Alkaloids from Strychnos toxifera

The initial step would have involved the extraction of the crude alkaloids from the bark and stems of the Strychnos toxifera vine. A general workflow for this process is outlined below.

This process leverages the basic nature of alkaloids. By converting them into their salt form with acid, they become water-soluble, allowing for the removal of non-basic, lipophilic impurities. Subsequent basification regenerates the free alkaloids, which can then be extracted into an organic solvent.

Separation and Purification of Individual Toxiferine Alkaloids

The total alkaloidal fraction obtained from the initial extraction was a complex mixture. The separation of individual Toxiferine alkaloids, such as C-Toxiferine I, would have been achieved through laborious and repetitive chromatographic techniques available at the time, primarily column chromatography using adsorbents like alumina or silica gel. The process would have involved eluting the column with a series of solvents of increasing polarity, with the fractions being collected and analyzed for the presence of different compounds, likely through techniques like paper chromatography and colorimetric reactions.

Structure Elucidation: A Chemical Puzzle

In the absence of modern spectroscopic methods like NMR and mass spectrometry, the determination of the intricate structure of Toxiferine was a remarkable feat of deductive chemical reasoning. The process relied on a combination of elemental analysis, determination of functional groups through chemical tests, and controlled chemical degradation.

Two key degradation methods that were likely instrumental in breaking down the complex Toxiferine molecule into smaller, more easily identifiable fragments were the Hofmann degradation and the Emde degradation .

-

Hofmann Degradation: This multi-step process involves the exhaustive methylation of the nitrogen atoms in the alkaloid, followed by elimination with a base (like silver oxide) to open nitrogen-containing rings and form alkenes. By analyzing the structure of the resulting unsaturated hydrocarbons, chemists could deduce the carbon skeleton of the original alkaloid.

-

Emde Degradation: This method involves the reductive cleavage of quaternary ammonium salts, often using sodium amalgam or catalytic hydrogenation. It provides an alternative way to open heterocyclic rings containing nitrogen and was particularly useful for alkaloids that were resistant to Hofmann degradation.

The structures of the degradation products would have been determined through further chemical reactions and by comparison with known compounds. Piecing together the information from these fragments allowed chemists to propose the complex dimeric structure of Toxiferine.

Mechanism of Action: Blocking the Neuromuscular Signal

Toxiferine exerts its potent paralytic effect by acting as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) located on the motor end plate of the neuromuscular junction.

The normal process of neuromuscular transmission involves the release of the neurotransmitter acetylcholine (ACh) from the motor neuron. ACh then binds to nAChRs on the muscle fiber, causing a conformational change in the receptor that opens an ion channel. The influx of sodium ions through this channel depolarizes the muscle cell membrane, leading to an action potential and subsequent muscle contraction.

Toxiferine, due to its structural similarity to acetylcholine (particularly the presence of two quaternary nitrogen atoms), binds to the same receptors but does not activate them. By occupying the binding sites, it prevents acetylcholine from binding and initiating the signal for muscle contraction. This competitive inhibition leads to flaccid paralysis.

The signaling pathway at the neuromuscular junction and the inhibitory action of Toxiferine are depicted in the following diagram.

Conclusion: A Legacy in Modern Science

The discovery and characterization of Toxiferine alkaloids represent a landmark achievement in the field of natural product chemistry. The journey from a mysterious arrow poison to a well-defined chemical entity not only expanded our understanding of alkaloid chemistry but also provided invaluable tools for probing the intricacies of the nervous system. The insights gained from studying Toxiferine and other curare alkaloids laid the foundation for the development of a host of synthetic neuromuscular blocking drugs that are indispensable in modern clinical practice. The story of Toxiferine serves as a powerful reminder of the immense chemical diversity found in nature and the potential for scientific inquiry to unlock its secrets for the benefit of human health.

References

An In-Depth Technical Guide to the Molecular Structure and Properties of Toxiferine I Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and pharmacological characteristics of Toxiferine I dichloride. The information is curated for professionals in research, science, and drug development who require a detailed understanding of this potent neuromuscular blocking agent.

Molecular Structure and Chemical Properties

Toxiferine I is a complex bisindole alkaloid, classified as a dimeric curare alkaloid.[1] Its structure consists of two identical monomeric units derived from tryptophan, each containing a quaternary ammonium salt, which is crucial for its biological activity.[1] The dichloride salt is the common form used in research.

Structural Details

The systematic IUPAC name for the Toxiferine I cation is (2E)-2-[(1S,9Z,11S,13S,14S,17S,25Z,27S,30S,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-dimethyl-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.2¹¹,¹⁴.1¹,²⁶.1¹⁰,¹⁷.0²,⁷.0¹³,¹⁷.0¹⁸,²³.0³⁰,³³.0⁸,³⁵.0²⁴,³⁶]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₄₀H₄₆Cl₂N₄O₂ |

| Molecular Weight | 685.72 g/mol |

| Percent Composition | C: 70.06%, H: 6.76%, Cl: 10.34%, N: 8.17%, O: 4.67% |

| Appearance | Crystals |

| Optical Rotation | [α]D²² -546° (c = 0.30) |

| UV Maximum (in ethanol) | 292 nm (log ε 4.62) |

| Solubility | Soluble in water |

Mechanism of Action: Neuromuscular Blockade

Toxiferine I is a potent non-depolarizing neuromuscular blocking agent. Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the signaling pathway at the neuromuscular junction and the inhibitory effect of this compound.

Toxiferine I competes with the endogenous neurotransmitter acetylcholine (ACh) for the binding sites on nAChRs located on the postsynaptic membrane of the muscle fiber. By binding to these receptors without activating them, Toxiferine I prevents the influx of sodium ions that is necessary to trigger membrane depolarization and subsequent muscle contraction. This results in flaccid paralysis.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the properties and activity of this compound.

Radioligand Binding Assay for nAChR Affinity

This protocol describes the determination of the binding affinity of this compound to muscle-type nAChRs using a competitive radioligand binding assay with [³H]epibatidine.

Methodology:

-

Membrane Preparation: Homogenize tissue rich in muscle-type nAChRs (e.g., from Torpedo californica electric organ or mammalian muscle) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]epibatidine (a high-affinity nAChR ligand), and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 1-2 hours).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]epibatidine against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Calcium Flux Assay for nAChR Antagonism

This protocol outlines a cell-based functional assay to measure the antagonistic activity of this compound on nAChRs by monitoring changes in intracellular calcium concentration.

References

Synthesis and purification of Toxiferine I dichloride for research.

I am unable to provide a detailed technical guide or whitepaper on the synthesis and purification of Toxiferine I dichloride. Toxiferine is a highly potent and toxic compound, and providing step-by-step instructions for its creation would be irresponsible and against my safety principles. The potential for misuse of such information is significant, and my purpose is to be helpful and harmless.

Instead, I can offer general information about Toxiferine and the broader class of curare alkaloids from a historical and biochemical perspective, focusing on educational and safety aspects rather than synthesis. This includes its mechanism of action and the general challenges associated with isolating and studying such complex natural products, without providing a direct, replicable protocol.

For any research involving highly toxic substances, it is imperative to consult with qualified chemists and toxicologists, and to work within a certified laboratory environment with all necessary safety protocols and institutional approvals in place.

The Heart of the Arrow's Flight: A Technical Guide to the Natural Sources and Extraction of Calabash Curare Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calabash curare, a potent arrow poison traditionally used by indigenous peoples of South America, has long been a subject of intense scientific interest due to its profound muscle-relaxant properties. The active principles, a complex mixture of bisindole alkaloids, have paved the way for the development of modern neuromuscular blocking agents used in surgery and critical care. This technical guide provides an in-depth exploration of the natural sources of calabash curare alkaloids, detailing the primary plant species, and outlines both traditional and modern methodologies for their extraction and purification. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and harness the therapeutic potential of these remarkable natural compounds.

Natural Sources of Calabash Curare Alkaloids

The primary sources of the pharmacologically active alkaloids found in calabash curare are various species of the genus Strychnos, belonging to the family Loganiaceae. These woody vines, or lianas, are native to the tropical rainforests of South America. While numerous Strychnos species are known to produce a wide array of indole alkaloids, specific species are traditionally associated with the preparation of highly potent curare.

The composition and toxicity of curare preparations can vary significantly depending on the specific Strychnos species used, the geographical location, and the traditional knowledge of the indigenous tribes preparing the poison.[1] Historically, curare has been classified into three main types based on the containers used for storage: tube curare, pot curare, and calabash curare, the last of which is stored in gourds and is considered the most toxic.[1]

Table 1: Principal Strychnos Species Implicated in Calabash Curare Production

| Plant Species | Geographic Distribution | Primary Alkaloids Implicated in Curare Activity |

| Strychnos toxifera | Guiana Shield, Amazon Basin | C-Toxiferine I and related dimeric alkaloids |

| Strychnos guianensis | Guianas, Venezuela, Brazil | C-Curarine, C-Calebassine and other bisindole alkaloids |

| Strychnos mitscherlichii | Amazon Basin | C-Curarine, C-Calebassine and a complex mixture of related alkaloids[1] |

| Strychnos castelnaei | Ecuador, Peru | Implicated in curare production, specific alkaloid profile less defined |

| Strychnos gubleri | Venezuela | A known source for calabash curare preparation[1] |

It is important to note that quantitative data on the specific yields of C-curarine and C-calebassine from these species is scarce in publicly available literature. However, qualitative reports suggest that Strychnos mitscherlichii is a significant source, with C-curarine and C-calebassine being the main alkaloids in the bark, present in proportions similar to those found in prepared calabash curare.[1] The alkaloid profile of any given Strychnos species can be complex, containing a mixture of monomeric and dimeric indole alkaloids, with the latter being primarily responsible for the potent neuromuscular blocking activity.

Extraction of Calabash Curare Alkaloids

The extraction of calabash curare alkaloids from their natural plant sources involves a series of steps to isolate and purify the target compounds from the complex plant matrix. Both traditional and modern methods are employed, each with its own set of principles and efficiencies.

Traditional Preparation

Indigenous communities in South America have developed sophisticated methods for preparing curare over centuries. The general process, often accompanied by ritualistic practices, involves the following key steps:

-

Harvesting: The bark of selected Strychnos species is carefully harvested from the lianas.

-

Maceration and Leaching: The harvested bark is scraped and pounded to increase the surface area for extraction. This material is then steeped in water, often for several days, to leach out the alkaloids.[1]

-

Concentration: The resulting aqueous extract is filtered and then slowly heated over a fire to concentrate the solution. This process is carefully controlled to avoid degradation of the active compounds.

-

Formulation: The concentrated, syrupy liquid is the final curare preparation, which is then stored in gourds (calabashes).[1] Often, other plant extracts are added to the mixture, though their contribution to the overall toxicity is not always clear and may be part of the traditional ritual.[1]

Diagram of Traditional Curare Preparation Workflow

Caption: A simplified workflow of the traditional preparation of calabash curare.

Modern Extraction and Purification Protocols

Modern laboratory and industrial-scale extraction of calabash curare alkaloids utilize more controlled and efficient techniques to achieve higher yields and purity. The following sections outline a generalized protocol that can be adapted for specific Strychnos species and target alkaloids.

This protocol is a standard method for the initial extraction of total alkaloids from plant material.

Experimental Protocol:

-

Sample Preparation:

-

Air-dry the bark of the selected Strychnos species in the shade to prevent degradation of thermolabile compounds.

-

Grind the dried bark into a coarse powder to increase the surface area for solvent penetration.

-

-

Extraction:

-

Perform a Soxhlet extraction or maceration with a suitable organic solvent. Methanol or ethanol are commonly used due to their ability to dissolve a wide range of alkaloids.

-

For maceration, soak the powdered bark in the solvent (e.g., 1:10 w/v) for 24-48 hours with occasional agitation.

-

For Soxhlet extraction, continuously extract the powdered bark with the solvent for several hours until the eluting solvent is colorless.

-

-

Solvent Evaporation:

-

Filter the resulting extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

This step selectively isolates the basic alkaloids from the crude extract.

Experimental Protocol:

-

Acidification:

-

Dissolve the crude extract in a dilute acidic solution (e.g., 2% sulfuric acid or 5% acetic acid). This protonates the nitrogen atoms of the alkaloids, forming water-soluble salts.

-

-

Removal of Neutral and Acidic Impurities:

-

Wash the acidic aqueous solution with an immiscible organic solvent such as dichloromethane or diethyl ether. This will remove non-polar, neutral, and acidic impurities, which will partition into the organic phase. Discard the organic phase.

-

-

Basification and Extraction of Free Alkaloids:

-

Adjust the pH of the aqueous solution to alkaline (pH 9-10) by the dropwise addition of a base (e.g., ammonium hydroxide or sodium carbonate). This deprotonates the alkaloid salts, converting them back to their free base form, which is less soluble in water and more soluble in organic solvents.

-

Extract the alkaline aqueous solution multiple times with an immiscible organic solvent (e.g., dichloromethane or chloroform). The free alkaloids will partition into the organic phase.

-

-

Final Concentration:

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the total alkaloid fraction.

-

Diagram of Acid-Base Extraction Workflow

Caption: A workflow for the enrichment of alkaloids using acid-base partitioning.

The total alkaloid fraction is a complex mixture that requires further separation to isolate individual compounds like C-curarine and C-calebassine.

Experimental Protocol: Column Chromatography

-

Stationary Phase Preparation:

-

Pack a glass column with a suitable stationary phase, such as silica gel or alumina. The choice of stationary phase depends on the polarity of the target alkaloids. For many Strychnos alkaloids, alumina is effective.

-

-

Sample Loading:

-

Adsorb the total alkaloid fraction onto a small amount of the stationary phase and carefully load it onto the top of the prepared column.

-

-

Elution:

-

Elute the column with a gradient of solvents of increasing polarity. A common solvent system starts with a non-polar solvent like hexane and gradually increases the proportion of a more polar solvent like ethyl acetate, chloroform, and finally methanol.

-

Collect fractions of the eluate.

-

-

Fraction Analysis:

-

Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify fractions containing the desired alkaloids.

-

Pool the fractions containing the pure compounds of interest.

-

Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

For higher purity and resolution, preparative HPLC is the method of choice.

-

Column and Mobile Phase Selection:

-

Select a suitable preparative HPLC column (e.g., C18 reversed-phase).

-

Develop a mobile phase system, often a mixture of acetonitrile or methanol and water with a modifier like formic acid or trifluoroacetic acid, to achieve good separation of the target alkaloids on an analytical scale first.

-

-

Scale-up to Preparative HPLC:

-

Scale up the optimized analytical method to a preparative column with a higher loading capacity.

-

Inject the partially purified alkaloid fraction onto the preparative HPLC system.

-

-

Fraction Collection:

-

Collect the fractions corresponding to the peaks of the target alkaloids as they elute from the column.

-

-

Solvent Removal:

-

Remove the solvent from the collected fractions, typically by lyophilization or evaporation under reduced pressure, to obtain the pure alkaloids.

-

Signaling Pathway of Calabash Curare Alkaloids

The potent physiological effects of calabash curare alkaloids stem from their interaction with the neuromuscular junction, the specialized synapse where motor neurons communicate with skeletal muscle fibers. These alkaloids act as competitive antagonists at the nicotinic acetylcholine receptors (nAChRs).

The normal process of neuromuscular transmission involves the release of the neurotransmitter acetylcholine (ACh) from the motor neuron terminal. ACh diffuses across the synaptic cleft and binds to nAChRs on the muscle fiber's motor end plate. This binding opens the ion channel of the nAChR, leading to an influx of sodium ions and depolarization of the muscle membrane, which ultimately triggers muscle contraction.

Calabash curare alkaloids, such as C-curarine and C-calebassine, have a molecular structure that allows them to bind to the same site on the nAChR as acetylcholine. However, their binding does not activate the receptor and open the ion channel. By occupying the binding sites, they prevent acetylcholine from binding, thus inhibiting neuromuscular transmission and causing muscle relaxation and, at higher doses, paralysis.

Diagram of Neuromuscular Junction Signaling and Inhibition by Calabash Curare Alkaloids

Caption: Signaling at the neuromuscular junction and its competitive inhibition by calabash curare alkaloids.

Conclusion

The alkaloids derived from calabash curare represent a fascinating and pharmacologically significant class of natural products. Their journey from the arrow poisons of South American indigenous peoples to essential tools in modern medicine underscores the importance of ethnobotanical knowledge in drug discovery. While the primary plant sources are generally known to be within the Strychnos genus, further quantitative studies are needed to fully characterize the alkaloid yields from different species. The extraction and purification of these complex bisindole alkaloids have evolved from traditional preparations to sophisticated chromatographic techniques, enabling the isolation of highly pure compounds for research and therapeutic development. A thorough understanding of their mechanism of action at the neuromuscular junction continues to inform the design of new and improved neuromuscular blocking agents. This guide provides a foundational resource for scientists and researchers to delve deeper into the rich chemistry and pharmacology of calabash curare alkaloids.

References

Pharmacokinetics and pharmacodynamics of Toxiferine compounds.

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Toxiferine

Introduction

Toxiferine, specifically C-toxiferine I, is a highly potent, naturally occurring bisindole alkaloid derived from plants such as Strychnos toxifera.[1] Historically used as a component of calabash curare for arrow poisons by indigenous South American peoples, its powerful paralytic properties have made it a subject of significant pharmacological interest.[1] Toxiferine is classified as a non-depolarizing neuromuscular blocking agent, functioning as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR).[2][3] Its rigid, complex dimeric structure contributes to its high affinity and potent activity at the neuromuscular junction.[1] This guide provides a detailed examination of the pharmacodynamic and pharmacokinetic properties of Toxiferine, intended for researchers, scientists, and professionals in drug development.

Pharmacodynamics

The pharmacodynamic effects of Toxiferine are characterized by its potent, specific, and long-lasting blockade of neuromuscular transmission.

Mechanism of Action

Toxiferine exerts its effect at the post-synaptic membrane of the neuromuscular junction. It acts as a competitive antagonist, binding to the same site as the endogenous neurotransmitter, acetylcholine (ACh), on muscle-type nicotinic acetylcholine receptors.[1] This binding event does not elicit the conformational change required to open the receptor's associated ion channel. By occupying the receptor, Toxiferine prevents ACh from binding, thereby inhibiting the influx of sodium ions that is necessary for end-plate depolarization and subsequent muscle contraction.[1] This results in flaccid paralysis of skeletal muscle, including the respiratory muscles, which can lead to fatality if ventilation is not supported.[1]

Receptor Affinity and Potency

Toxiferine is distinguished by its exceptionally high binding affinity for muscle-type nAChRs, which underpins its extreme potency.[1][4] It is reported to be approximately 170 times more potent than the classic neuromuscular blocker tubocurarine.[1] This high affinity, coupled with poor excretion, can lead to accumulation in the body upon repeated administration.[1]

Reversal of Neuromuscular Blockade

The competitive nature of Toxiferine's antagonism allows for its effects to be reversed. Administration of an acetylcholinesterase (AChE) inhibitor, such as neostigmine, prevents the breakdown of acetylcholine in the synaptic cleft.[1][5] The resulting increase in ACh concentration allows it to out-compete Toxiferine for binding to the nAChRs, thereby restoring neuromuscular transmission and reversing the paralysis.[1]

Quantitative Pharmacodynamic Data

The following table summarizes key quantitative measures of Toxiferine's pharmacodynamic activity.

| Parameter | Value | Species | Notes | Reference |

| Binding Affinity (Ki) | 14 nM | Not Specified | For muscle-type nicotinic acetylcholine receptors. | [4] |

| Lethal Dose (LD50) | 10 - 60 µg/kg | Mouse | Intravenous (IV) administration. | [6][7] |

| Relative Potency | ~170x Tubocurarine | Not Specified | Comparative potency as a neuromuscular blocker. | [1] |

Pharmacokinetics

The pharmacokinetic profile of Toxiferine is defined by its high water solubility, lack of metabolism, and slow elimination, contributing to its long duration of action.[1]

Absorption, Distribution, Metabolism, and Excretion (ADME)

| ADME Parameter | Description | Reference |

| Absorption | Can be absorbed orally or via intravenous application. However, like most quaternary ammonium neuromuscular blockers, oral absorption is generally poor. | [1][8] |

| Distribution | As a highly water-soluble and not particularly lipophilic compound, it does not readily cross the blood-brain barrier. It is primarily retained at motor endplates and has been found to distribute to tissues with high acidic mucopolysaccharide content, such as cartilage. | [1][9] |

| Metabolism | Toxiferine has no known metabolic pathways and does not appear to undergo biotransformation. This is a key differentiator from its semi-synthetic analogue, alcuronium, and is a major factor in its prolonged effect. | [1] |

| Excretion | Primarily excreted unchanged in the urine. Renal elimination is noted to be relatively poor, which, combined with its high receptor affinity, contributes to its long duration of action and potential for accumulation. | [1] |

Experimental Protocols

General Methodology for In Vivo Assessment

Preclinical evaluation of NMBAs like Toxiferine typically involves in vivo animal models.

-

Animal Preparation: Subjects (e.g., rats, cats, dogs) are anesthetized to ensure unconsciousness and analgesia.[10][11] As NMBAs paralyze the diaphragm, subjects must be intubated and mechanically ventilated prior to drug administration.[10]

-

Drug Administration: The compound is administered intravenously (IV) as a bolus or continuous infusion to ensure rapid and complete bioavailability.[8]

-

Neuromuscular Function Monitoring: The degree of neuromuscular blockade is quantified by stimulating a peripheral motor nerve (e.g., the ulnar or peroneal nerve) and measuring the evoked muscle response.[10][12] A common method is the "Train-of-Four" (TOF) stimulation, where four supramaximal stimuli are delivered at 2 Hz. The ratio of the fourth twitch height to the first (T4/T1 ratio) is a sensitive measure of non-depolarizing blockade.[10] Acceleromyography is often used to record the muscle's acceleration in response to the stimulus.[13]

-

Data Collection: Key parameters measured include the time of onset, duration of action (e.g., time to 95% twitch depression and recovery to 25%), and the recovery index (time from 25% to 75% recovery).[12]

General Methodology for Pharmacokinetic Analysis

-

Sample Collection: Following IV administration, serial blood samples are collected over a defined period. Urine is also collected to quantify renal excretion.[11][12]

-

Concentration Analysis: Plasma and urine concentrations of the drug are measured using a sensitive and specific analytical method, such as High-Performance Liquid Chromatography (HPLC).[12]

-

Pharmacokinetic Modeling: The resulting concentration-time data are analyzed using pharmacokinetic models (e.g., two-compartment models) to determine parameters such as elimination half-life, volume of distribution, and clearance.[14]

Conclusion

Toxiferine is a neuromuscular blocking agent of exceptionally high potency, driven by its strong binding affinity for muscle-type nicotinic acetylcholine receptors. Its pharmacodynamic profile is that of a classic competitive antagonist. The pharmacokinetic characteristics—notably its lack of metabolism and slow renal excretion—result in a very long duration of action. While its clinical utility is limited by this prolonged effect and instability in solution, the study of Toxiferine and its analogues provides valuable insights into the structure-activity relationships of neuromuscular blockers and the fundamental physiology of the neuromuscular junction.

References

- 1. Toxiferine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Toxiferine | C40H46N4O2+2 | CID 5281411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Curare - Wikipedia [en.wikipedia.org]

- 6. Toxiferine [medbox.iiab.me]

- 7. Toxiferine [wikipedia.nucleos.com]

- 8. Neuromuscular Blocking Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. animalcare.ubc.ca [animalcare.ubc.ca]

- 11. Toxic effects, pharmacokinetics and clearance of saxitoxin, a component of paralytic shellfish poison (PSP), in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alcuronium: a pharmacodynamic and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Toxiferine I Dichloride as a Nicotinic Acetylcholine Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toxiferine I, a potent bisindole alkaloid originally isolated from plants of the Strychnos genus, is a classical antagonist of nicotinic acetylcholine receptors (nAChRs).[1] Historically used as a component of arrow poisons by indigenous South American tribes due to its potent paralytic effects, Toxiferine I has since been the subject of pharmacological interest for its high-affinity interaction with nAChRs, particularly at the neuromuscular junction.[1] This technical guide provides an in-depth overview of Toxiferine I dichloride, focusing on its mechanism of action as a competitive nAChR antagonist, its binding affinity for various receptor subtypes, and detailed experimental protocols for its characterization.

Chemical Properties of this compound

Toxiferine I is a dimeric indole alkaloid with a complex polycyclic structure. The dichloride salt has the molecular formula C₄₀H₄₆Cl₂N₄O₂ and a molecular weight of 685.7 g/mol . Its structure features two quaternary nitrogen atoms, which are crucial for its interaction with the nAChR.

| Property | Value |

| Molecular Formula | C₄₀H₄₆Cl₂N₄O₂ |

| Molecular Weight | 685.7 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Mechanism of Action

This compound functions as a competitive antagonist at nicotinic acetylcholine receptors. It exerts its effect by binding to the same site as the endogenous agonist, acetylcholine (ACh), on the extracellular domain of the nAChR. By occupying the agonist binding site, Toxiferine I prevents ACh from binding and inducing the conformational change necessary for ion channel opening. This results in the inhibition of cation influx (primarily Na⁺ and Ca²⁺) and subsequent cell depolarization. At the neuromuscular junction, this blockade of nAChR activation leads to a failure of neuromuscular transmission, resulting in muscle relaxation and, at higher doses, paralysis.

Signaling Pathway of Nicotinic Acetylcholine Receptor Antagonism by this compound

Caption: Competitive antagonism of nAChRs by this compound.

Quantitative Data: Binding Affinity and Potency

| Receptor Subtype | Parameter | Value | Assay Method | Source |

| Muscle-Type nAChR (Torpedo californica) | Kᵢ | 14 nM | Radioligand Binding Assay ([³H]epibatidine) | [2][3] |

| Human α7 nAChR | IC₅₀ | ~9.5 µM* | Ca²⁺/Fluo-4 Functional Assay | [1][2] |

*Note: The IC₅₀ value for the human α7 nAChR is an estimation. The primary literature states that Toxiferine I is 10-15 times less potent than its N,N'-dimethyl analogues, which have IC₅₀ values of 590 nM and 820 nM.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antagonist activity of this compound at nAChRs.

1. Competitive Radioligand Binding Assay for Muscle-Type nAChR

This protocol is adapted from methods using membrane preparations from Torpedo californica electric organ, which is a rich source of muscle-type nAChRs.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for determining nAChR binding affinity.

-

Materials:

-

nAChR-rich membranes (e.g., from Torpedo californica electric organ or cells expressing the desired nAChR subtype)

-

Radioligand (e.g., [³H]epibatidine)

-

This compound stock solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

-

Wash buffer (e.g., cold assay buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

96-well filter plates

-

Vacuum filtration manifold

-

Scintillation counter

-

-

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

A fixed concentration of radioligand (typically at or below its Kd value).

-

A range of concentrations of this compound.

-

Membrane preparation.

-

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioligand using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Calcium Influx Functional Assay for α7 nAChR Antagonism

This protocol is based on the use of a fluorescent calcium indicator to measure the inhibition of agonist-induced calcium influx in a cell line stably expressing the human α7 nAChR.

-

Materials:

-

Cell line stably expressing the human α7 nAChR (e.g., hα7-GH3)

-

Cell culture medium

-

Fluorescent calcium indicator (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

nAChR agonist (e.g., acetylcholine)

-

This compound stock solution

-

Fluorescence plate reader with automated injection capabilities

-

-

Procedure:

-

Cell Culture: Plate the α7 nAChR-expressing cells in 96-well black-walled, clear-bottom plates and grow to confluence.

-

Dye Loading: Wash the cells with assay buffer. Load the cells with the fluorescent calcium indicator (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer and incubate at 37°C for 60 minutes.

-

Wash: Wash the cells gently with assay buffer to remove excess dye.

-

Compound Incubation: Add varying concentrations of this compound to the wells and incubate at room temperature for a predetermined time (e.g., 15-30 minutes).

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.

-

Agonist Stimulation: Inject a fixed concentration of the nAChR agonist (e.g., acetylcholine at its EC₅₀ or EC₈₀ concentration) into each well and immediately begin recording the change in fluorescence over time.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

3. Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol describes the use of TEVC in Xenopus laevis oocytes to characterize the antagonistic effects of this compound on nAChR ion channel function.

-

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the desired nAChR subunits

-

Oocyte injection setup

-

TEVC amplifier and data acquisition system

-

Recording chamber

-

Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

-

nAChR agonist (e.g., acetylcholine)

-

This compound stock solution

-

-

Procedure:

-

Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with a mixture of cRNAs for the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Recording Setup: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection). Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Agonist Application: Apply the nAChR agonist to the oocyte via the perfusion system and record the resulting inward current.

-

Antagonist Application: Perfuse the oocyte with a solution containing a specific concentration of this compound for a set period.

-

Co-application: While still in the presence of this compound, re-apply the agonist and record the current response.

-

Washout: Wash out the antagonist and agonist with the recording solution and ensure the current response returns to baseline.

-

Data Analysis: Measure the peak current amplitude in the absence and presence of different concentrations of this compound. Plot the percentage of inhibition of the agonist-evoked current against the logarithm of the this compound concentration. Fit the data to determine the IC₅₀ value.

-

Safety and Handling

This compound is a highly toxic compound and should be handled with extreme caution in a laboratory setting equipped for handling potent toxins.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, at all times.

-

Handling: Handle the solid compound in a designated area, avoiding the generation of dust. Prepare solutions in a chemical fume hood.

-

Exposure: In case of skin or eye contact, wash the affected area immediately and thoroughly with water and seek medical attention. In case of inhalation or ingestion, seek immediate medical attention.

-

Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous waste.

This compound is a potent competitive antagonist of nicotinic acetylcholine receptors, with a particularly high affinity for the muscle-type subtype. While its use as a pharmacological tool has been somewhat limited by the availability of more subtype-selective ligands, it remains an important molecule for studying the structure and function of nAChRs, especially at the neuromuscular junction. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other nAChR antagonists. Further research is warranted to determine its affinity for a broader range of neuronal nAChR subtypes to fully elucidate its pharmacological profile.

References

A Technical Guide to the Structural Analogs and Derivatives of Toxiferine I

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural analogs and derivatives of Toxiferine I, a potent neuromuscular blocking agent. The document details their synthesis, pharmacological properties, and structure-activity relationships (SAR), with a focus on their interactions with nicotinic acetylcholine receptors (nAChRs) and muscarinic M2 receptors.

Core Structure and Rationale for Derivatization

Toxiferine I is a bisindole alkaloid renowned for its high affinity and antagonist activity at the muscle-type nicotinic acetylcholine receptor (nAChR), leading to neuromuscular blockade.[1] Its complex structure, however, presents challenges for synthesis and has prompted the development of semisynthetic analogs to explore and optimize its pharmacological profile. The primary goals of derivatization include modulating receptor selectivity, altering duration of action, and reducing potential side effects.

Key modifications to the Toxiferine I scaffold have focused on:

-

Alterations of the N-substituents.

-

Modification or removal of the hydroxyl groups in the side chains.

-

Saturation of the exocyclic double bonds.

These modifications aim to elucidate the structural requirements for binding and activity at various acetylcholine receptor subtypes, including muscle-type nAChRs, neuronal α7 nAChRs, and the allosteric site of muscarinic M2 receptors.[2][3][4]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations for dissociation (EC0.5,diss) of Toxiferine I and its key analogs at different receptor types.

Table 1: Binding Affinities (Ki) at Muscle-Type nAChRs

| Compound | N-Substituent | Hydroxylation | Ki (nM) |

| Toxiferine I | Methyl | Dihydroxylated | 14 |

| Alcuronium | Allyl | Dihydroxylated | 234 |

| 2a | Methyl | Monodeoxy | 455 |

| 2b | Allyl | Monodeoxy | 250 |

| 3b | Allyl | Dideoxy | 75 |

| 3c | 4-Nitrobenzyl | Dideoxy | 82 |

Data sourced from multiple studies.[2][3]

Table 2: Antagonistic Potency (IC50) at α7 nAChRs

| Compound | N-Substituent | Hydroxylation | IC50 (µM) |

| 3c | 4-Nitrobenzyl | Dideoxy | 21 |

All synthesized analogs in the cited study displayed moderate to low antagonistic effects at α7 nAChRs.[2]

Table 3: Allosteric Potency (EC0.5,diss) at Muscarinic M2 Receptors

| Compound | N-Substituent | EC0.5,diss (nM) |

| Alcuronium | Allyl | 2 |

| 2b | Allyl | 12 |

| 3b | Allyl | 36 |

| 2c | 4-Nitrobenzyl | 32 |

| 3c | 4-Nitrobenzyl | 49 |

| Toxiferine I | Methyl | Three-digit nM range |

| 2a | Methyl | Three-digit nM range |

| 3a | Methyl | Three-digit nM range |

Binding at the allosteric site of M2 receptors is more dependent on the N-substitution than on the side chain modifications.[2][4]

Experimental Protocols

3.1. General Synthesis of Toxiferine I Analogs

The semisynthesis of the target analogs commences with a commercially available starting material, alcuronium chloride. The general synthetic workflow involves the following key steps:

-

Catalytic Hydrogenation: Alcuronium chloride undergoes catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst and hydrogen gas. This step serves to saturate both the N-allyl groups and the exocyclic double bonds of the bisnortoxiferine scaffold.[3]

-

Elimination of N-propyl groups: The subsequent elimination of the resulting N-propyl groups as propene yields a mixture of bistertiary amines, which are the direct precursors to the final products.[3]

-

Separation: The mixture of bistertiary amines is separated using silica gel chromatography.[3]

-

Quaternization: The separated amines undergo double quaternization with various alkylating agents (e.g., methyl iodide, allyl bromide, p-NO2-benzyl bromide) in a chloroform solution at room temperature to yield the final N-substituted analogs.[3]

3.2. Radioligand Binding Assays for Muscle-Type nAChRs

The binding affinity of the compounds for the muscle-type nAChR is determined through competitive radioligand binding assays using membrane preparations from Torpedo marmorata electric organ and [³H]methyl-lycaconitine (MLA) as the radioligand. The assay is performed in a buffer solution containing bovine serum albumin. The reaction is initiated by the addition of the membrane preparation and incubated to allow for binding equilibrium. Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., unlabeled MLA or carbamoylcholine). The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is quantified by liquid scintillation counting. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

3.3. Ca²⁺/Fluo-4 Functional Assay for α7 nAChRs

The antagonistic potency of the compounds at the α7 nAChR is assessed using a functional assay that measures changes in intracellular calcium concentration. The assay utilizes a cell line stably expressing the human α7 nAChR (e.g., GH3-ha7 cells). The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The baseline fluorescence is measured before the addition of the test compounds. The cells are then stimulated with acetylcholine (ACh), and the resulting increase in intracellular calcium is measured as a change in fluorescence. The ability of the test compounds to inhibit the ACh-induced calcium influx is quantified, and the IC50 values are determined.[2]

Visualizations

Diagram 1: General Synthetic Workflow for Toxiferine I Analogs

Caption: Synthetic pathway for Toxiferine I analogs.

Diagram 2: Mechanism of Action of Toxiferine I at the Neuromuscular Junction

Caption: Toxiferine I's competitive antagonism at the nAChR.

Diagram 3: Structure-Activity Relationship (SAR) Summary

Caption: Key SAR findings for Toxiferine I analogs.

References

- 1. Toxiferine - Wikipedia [en.wikipedia.org]

- 2. Semisynthetic Analogues of Toxiferine I and Their Pharmacological Properties at α7 nAChRs, Muscle-Type nAChRs, and the Allosteric Binding Site of Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Semisynthetic analogues of toxiferine I and their pharmacological properties at α7 nAChRs, muscle-type nAChRs, and the allosteric binding site of muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Application of Toxiferine Dichloride in Neuromuscular Junction Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Toxiferine I dichloride, a potent competitive antagonist of nicotinic acetylcholine receptors (nAChRs), in neuromuscular junction (NMJ) research. This document outlines its mechanism of action, provides quantitative data for its activity, and details experimental protocols for its application in receptor binding assays, electrophysiological studies, and in vitro muscle contraction assays.

Introduction

This compound is a bisindole alkaloid originally isolated from plants of the Strychnos genus and is the main toxic component of calabash curare.[1] Historically used as an arrow poison by indigenous South American populations for its paralytic effects, it has become a valuable tool in neuroscience research.[1] Toxiferine is a non-depolarizing neuromuscular blocking agent that acts as a highly potent and specific competitive antagonist of the muscle-type nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[1][2] Its high affinity and specificity make it an excellent probe for studying the structure and function of the nAChR and for characterizing other neuromuscular blocking agents.

Mechanism of Action

At the neuromuscular junction, the arrival of an action potential at the motor neuron terminal triggers the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft.[3][4] ACh then binds to nAChRs on the postsynaptic membrane of the muscle fiber, leading to the opening of these ion channels.[3][5] The influx of sodium ions through the nAChR channels causes a depolarization of the muscle membrane, known as the end-plate potential (EPP).[6] If the EPP reaches a certain threshold, it triggers a muscle action potential, which propagates along the muscle fiber and initiates muscle contraction.[6]

This compound exerts its effect by competing with acetylcholine for the binding sites on the α-subunits of the muscle-type nAChR.[1][7] By binding to these receptors, Toxiferine prevents ACh from binding and thus inhibits the opening of the ion channel.[1] This blockade of nAChRs prevents the generation of the end-plate potential, thereby inhibiting muscle depolarization and subsequent contraction, leading to flaccid paralysis.[1][6]

Quantitative Data

The potency of this compound as a neuromuscular blocking agent has been quantified in various studies. A summary of its binding affinity is presented in the table below.

| Parameter | Value | Receptor Type | Preparation | Reference |

| Ki | 14 nM | Muscle-type nAChR | Torpedo californica electric organ membranes | [8] |

Experimental Protocols

The following are detailed protocols for the use of this compound in key experiments for studying the neuromuscular junction.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol describes a competitive binding assay to determine the affinity of this compound for muscle-type nAChRs using a radiolabeled ligand such as [3H]-epibatidine or [125I]-α-bungarotoxin.

Materials:

-

This compound stock solution (e.g., 1 mM in a suitable solvent, stored at -20°C)

-

Membrane preparation enriched with muscle-type nAChRs (e.g., from Torpedo electric organ or a cell line expressing the receptor)

-

Radiolabeled ligand (e.g., [3H]-epibatidine or [125I]-α-bungarotoxin)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

-

Non-specific binding control (e.g., a high concentration of a non-labeled ligand like nicotine or unlabeled α-bungarotoxin)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid and a scintillation counter (for 3H) or a gamma counter (for 125I)

-

Filtration apparatus

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound in binding buffer to create a range of concentrations for the competition curve. The final concentrations should typically span from 1 pM to 100 µM.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer

-

25 µL of the appropriate concentration of this compound (or buffer for total binding, or non-specific control for non-specific binding)

-

25 µL of the radiolabeled ligand at a concentration close to its Kd.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 1-2 hours).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid (for 3H) or in tubes for a gamma counter (for 125I).

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Toxiferine that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiological Measurement of Neuromuscular Blockade

This protocol outlines the use of electrophysiology to measure the inhibitory effect of this compound on neuromuscular transmission in an isolated nerve-muscle preparation (e.g., mouse phrenic nerve-diaphragm or chick biventer cervicis).

Materials:

-

Isolated nerve-muscle preparation

-

Physiological salt solution (e.g., Krebs-Ringer solution) oxygenated with 95% O2 / 5% CO2

-

This compound stock solution

-

Stimulating electrodes

-

Recording electrodes (for intracellular or extracellular recordings)

-

Amplifier and data acquisition system

-

Perfusion system

Procedure:

-

Preparation Setup: Mount the nerve-muscle preparation in a recording chamber continuously perfused with oxygenated physiological salt solution at a constant temperature (e.g., 37°C).

-

Baseline Recording: Position the stimulating electrodes on the motor nerve and the recording electrodes on the muscle. Stimulate the nerve with single supramaximal pulses at a low frequency (e.g., 0.1-0.2 Hz) and record the resulting muscle compound action potentials (CAPs) or end-plate potentials (EPPs). Establish a stable baseline recording for at least 15-20 minutes.

-

Application of Toxiferine: Add this compound to the perfusion solution at the desired concentration.

-

Recording of Inhibition: Continue to stimulate the nerve and record the muscle responses. Observe the progressive decrease in the amplitude of the CAPs or EPPs as Toxiferine blocks the nAChRs.

-

Washout: After observing the desired level of inhibition, switch the perfusion back to the control physiological salt solution to wash out the Toxiferine and observe the recovery of the neuromuscular transmission.

-

Data Analysis:

-

Measure the amplitude of the CAPs or EPPs before, during, and after the application of Toxiferine.

-

Express the amplitude of the responses in the presence of Toxiferine as a percentage of the baseline amplitude.

-

Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of Toxiferine that causes a 50% reduction in the amplitude of the neuromuscular response.

-

In Vitro Muscle Contraction Assay

This protocol describes a method to quantify the inhibitory effect of this compound on nerve-evoked muscle contractions in an isolated tissue bath.

Materials:

-

Isolated nerve-muscle preparation (e.g., rat phrenic nerve-diaphragm)

-

Organ bath with a force transducer

-

Physiological salt solution (e.g., Tyrode's solution) aerated with 95% O2 / 5% CO2

-

This compound stock solution

-

Stimulator

Procedure:

-

Tissue Preparation: Mount the nerve-muscle preparation in the organ bath containing aerated physiological salt solution at 37°C. Attach one end of the muscle to a fixed point and the other to a force transducer to measure isometric contractions.

-

Baseline Contractions: Stimulate the motor nerve with supramaximal pulses at a low frequency (e.g., 0.1 Hz) to elicit twitch contractions. Allow the preparation to equilibrate and establish a stable baseline of contraction force.

-

Cumulative Concentration-Response Curve:

-

Add an initial low concentration of this compound to the organ bath and allow the response to stabilize.

-

Incrementally increase the concentration of Toxiferine in a cumulative manner, allowing the contraction force to reach a new steady state at each concentration.

-

Continue until a maximal inhibition of the twitch response is achieved.

-

-

Washout: After obtaining the full concentration-response curve, wash the tissue with fresh physiological salt solution to observe the reversal of the neuromuscular blockade.

-

Data Analysis:

-

Measure the amplitude of the muscle contractions at each concentration of Toxiferine.

-

Express the contraction force as a percentage of the initial baseline contraction.

-

Plot the percentage of inhibition of the twitch response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal curve to determine the IC50 value, representing the concentration of Toxiferine that produces 50% of the maximal inhibition of muscle contraction.

-

Visualizations

Signaling Pathway at the Neuromuscular Junction

Caption: Signaling pathway at the neuromuscular junction and the inhibitory action of Toxiferine.

Experimental Workflow for Characterizing Toxiferine

Caption: Workflow for the characterization of Toxiferine at the neuromuscular junction.

Logical Relationship of Toxiferine's Mechanism of Action

Caption: Logical cascade of events in Toxiferine's mechanism of action at the NMJ.

References

- 1. Toxiferine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Physiology, Neuromuscular Junction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. studymind.co.uk [studymind.co.uk]

- 5. Neuromuscular junction - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 8. Semisynthetic Analogues of Toxiferine I and Their Pharmacological Properties at α7 nAChRs, Muscle-Type nAChRs, and the Allosteric Binding Site of Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of Toxiferine I Dichloride Solutions for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toxiferine I dichloride is a potent, non-depolarizing neuromuscular blocking agent that functions as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1] Its high affinity and specificity for nAChRs make it a valuable tool in neuroscience research and drug discovery for studying cholinergic signaling pathways. However, its inherent instability in solution presents a significant challenge for its use in in vitro cell culture experiments. This document provides detailed application notes and protocols for the preparation of this compound solutions for cell culture, with a focus on maximizing stability and ensuring reproducible experimental outcomes. Due to the limited availability of direct protocols for this compound, this guide incorporates best practices adapted from protocols for the structurally and functionally similar curare alkaloid, tubocurarine chloride.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in a research setting.

| Property | Value | Reference |

| Molecular Formula | C₄₀H₄₆N₄O₂Cl₂ | |

| Molecular Weight | 685.80 g/mol | [2] |

| Appearance | Solid | |

| Solubility | Highly water-soluble | |

| Mechanism of Action | Competitive antagonist of nicotinic acetylcholine receptors (nAChRs) | [1] |

| Key Characteristic | Unstable in solution |

Experimental Protocols

Reagent Preparation and Handling

Safety Precautions: this compound is a highly toxic compound. Handle with extreme caution using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be performed in a certified chemical fume hood.

Reagents and Materials:

-

This compound powder

-

Sterile, nuclease-free water (for cell culture)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, conical centrifuge tubes (1.5 mL, 15 mL, 50 mL)

-

Sterile, serological pipettes

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

-20°C freezer

Preparation of Stock Solutions

Given the instability of this compound in solution, it is crucial to prepare fresh stock solutions for each experiment or to use aliquots that have been stored properly for a limited time. The following protocol is adapted from best practices for the similar compound, tubocurarine chloride.

Protocol:

-

Solvent Selection: While this compound is highly water-soluble, for cell culture applications, preparing a concentrated stock solution in a solvent like DMSO can be advantageous. DMSO is a common solvent for water-insoluble compounds and is generally well-tolerated by cells at low final concentrations (ideally <0.5%). However, given the high water solubility of this compound, sterile water can also be used as the primary solvent.

-

Calculating the Amount of Powder:

-

Determine the desired stock solution concentration (e.g., 10 mM).

-

Use the following formula to calculate the mass of this compound powder needed: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

-

Dissolving the Compound:

-

Carefully weigh the calculated amount of this compound powder in a chemical fume hood.

-

Transfer the powder to a sterile conical tube.

-

Add the desired volume of sterile water or cell culture grade DMSO.

-

Vortex the solution gently until the powder is completely dissolved. Warming may be required for complete solubilization of similar compounds.

-

-

Sterilization (if prepared in water):

-

If the stock solution is prepared in water, it must be sterile-filtered through a 0.22 µm syringe filter to prevent contamination of cell cultures. This step is not necessary if prepared in sterile DMSO.

-

-

Aliquoting and Storage:

-

Immediately after preparation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C. Based on data for tubocurarine chloride, stock solutions may be stable for up to 3 months when stored at -20°C. However, due to the known instability of Toxiferine, it is recommended to use the solutions as fresh as possible.

-

Preparation of Working Solutions for Cell Culture

Protocol:

-

Thawing the Stock Solution:

-

Thaw a single aliquot of the frozen stock solution at room temperature.

-

-

Dilution in Cell Culture Medium:

-

Aseptically dilute the stock solution to the desired final working concentration in pre-warmed, complete cell culture medium.

-

Mix thoroughly by gentle pipetting.

-

-

Final Solvent Concentration:

-

Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is as low as possible (ideally below 0.5%) to avoid solvent-induced cytotoxicity.

-

-

Immediate Use:

-